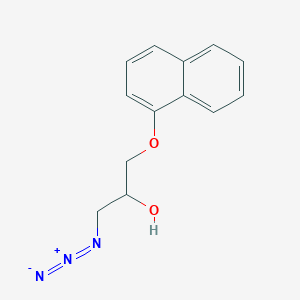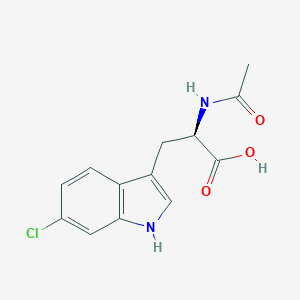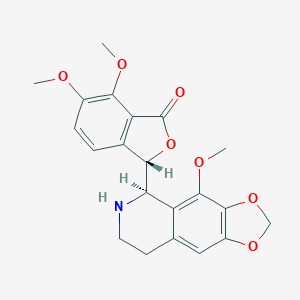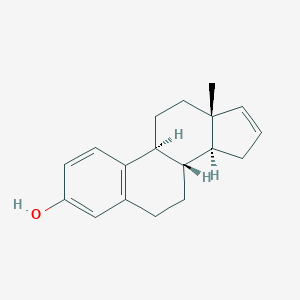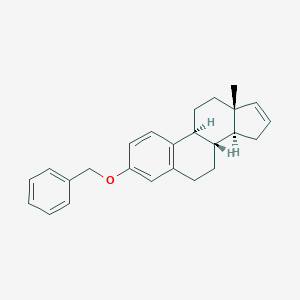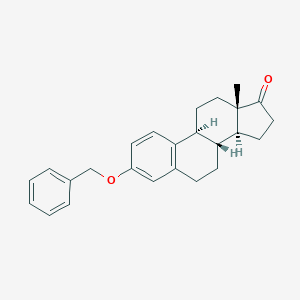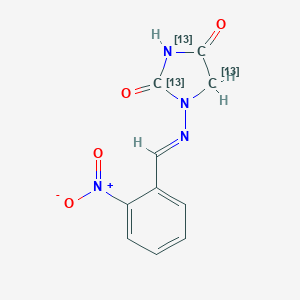
1-(3-(Benzyloxy)phenyl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-(3-(Benzyloxy)phenyl)propan-1-one often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, chalcone derivatives have been synthesized using this method, highlighting the versatility and efficacy of such synthetic routes in producing compounds with specific structural features (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals critical insights into their stability and interaction potentials. Single crystal X-ray diffraction has been utilized to characterize compounds, revealing intra-molecular hydrogen bonds and weak intermolecular interactions such as C-H⋯O and C-O⋯π, which play a significant role in the stabilization of the crystal structure (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-(Benzyloxy)phenyl)propan-1-one derivatives can lead to a variety of biologically active compounds. The versatility of these compounds is demonstrated through their reactivity and the formation of different functional groups, leading to substances with potential pharmacological activities (Oloyede et al., 2014).
Wissenschaftliche Forschungsanwendungen
Precursor for Synthesis : This compound is used as a precursor for unsaturated sulfones in acid-catalyzed benzylation, demonstrating its utility in organic synthesis (Enders, Berg, & Jandeleit, 2003).
Solid-Phase NH-Tautomeric Compound : It forms stable solid-phase NH-tautomeric compounds, stabilized by intramolecular hydrogen bonds and intermolecular bonds with solvate dioxane, showing potential for chemical and physical applications (Kataeva et al., 2002).
Pharmacologically Valuable Derivatives : The compound is a base for pharmacologically valuable derivatives with various potential applications, including antiviral, antimalarial, antibacterial, anti-inflammatory, and anticancer properties (Schenk, 2014).
Interaction with Enzymes : It shows potential for interaction with influenza neuraminidase and chikungunya nsP2 protease enzymes, suggesting applications in drug discovery and biological research (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).
Antimicrobial and Antioxidant Activities : Some derivatives of this compound exhibit significant antimicrobial and antioxidant activities, highlighting its potential in pharmaceutical and food chemistry applications (Oloyede, Willie, & Adeeko, 2014).
Anticancer Activity : Certain derivatives show high anti-cancer activity, supported by molecular docking studies, indicating its potential in cancer research (Alphonsa, 2020).
Material Science Applications : It is involved in the synthesis of phenyl benzoxazine compounds, which are useful in material science, particularly in the development of new polymers (Russell, Koenig, Low, & Ishida, 1998).
Catalysis : Used in hydrogenation reactions with copper-loaded catalysts, indicating its role in catalytic processes (Paczkowski & Hölderich, 1997).
Eigenschaften
IUPAC Name |
1-(3-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCFWWAJLLROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596841 | |
| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)propan-1-one | |
CAS RN |
37951-47-6 | |
| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(benzyloxy)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



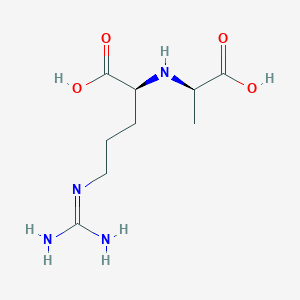
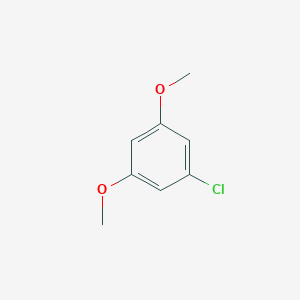
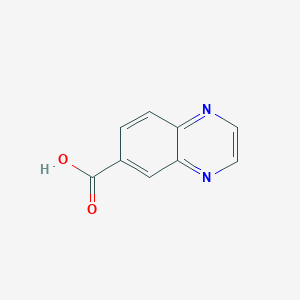
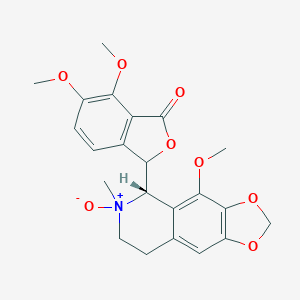
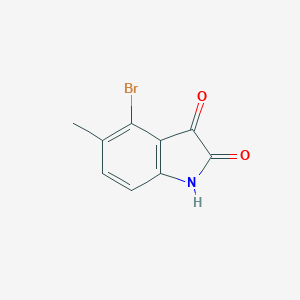
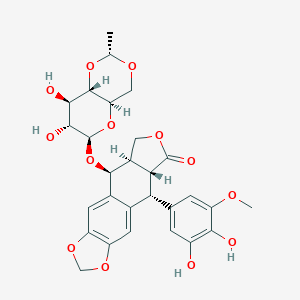
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
